N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKOLDATWUDZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under reflux conditions.
Introduction of the sulfanyl group: The triazolopyridazine intermediate is then reacted with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide formation: The final step involves the acylation of the sulfanyl intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Ammonia, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Key Features
This compound features a triazole ring fused with a pyridazine moiety, which is known for conferring various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the triazole scaffold in cancer therapy. For instance, derivatives of triazoles have been shown to inhibit specific kinases involved in oncogenic pathways. A study demonstrated that similar compounds exhibited significant inhibitory effects on glioblastoma cell lines, suggesting that N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may possess similar properties by targeting critical signaling pathways in cancer cells .
Antimicrobial Properties
The 1,2,4-triazole derivatives are recognized for their broad-spectrum antimicrobial activity. Research indicates that these compounds can act against various bacterial strains and exhibit efficacy comparable to conventional antibiotics. The structural characteristics of triazoles allow them to interact effectively with microbial targets .
Neuroprotective Effects
The neuroprotective properties of 1,2,4-triazoles have been documented in several studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Inhibition of Glioblastoma Growth
A specific derivative of N-(4-chlorophenyl) was synthesized and tested against glioblastoma cells. The compound exhibited a low micromolar activity against AKT2/PKBβ kinase and demonstrated the ability to inhibit neurosphere formation in patient-derived glioma stem cells. This highlights the potential application of the compound in targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against Staphylococcus aureus and Escherichia coli, the tested compounds displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics. This suggests that this compound could be developed as a novel antimicrobial agent .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in the cell. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Key Observations :
- Conversely, the 2-chlorophenyl isomer () may exhibit altered steric interactions due to the ortho-substitution.
- Core Modifications : Compounds with pyrazine-triazole hybrids () or pyrazolo-pyridine cores () diverge significantly in electronic properties, affecting binding affinity and metabolic stability.
Hypothetical Pharmacological Implications
While explicit biological data for the target compound is absent in the provided evidence, structural analogs suggest:
- Chlorophenyl Groups : Enhance hydrophobic interactions with enzyme active sites, common in kinase inhibitors.
- Sulfanyl Linkers : Improve metabolic stability compared to ether or amine linkages.
- Triazolopyridazine vs. Pyrazolo-Pyridine Cores : The former may offer better π-π stacking in binding pockets due to aromatic planar geometry.
Biological Activity
N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazinyl core linked to a sulfanyl group and an acylamide moiety. Its molecular formula is with a molar mass of approximately 422.87 g/mol. The presence of the chlorophenyl and pyridinyl groups enhances its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN6O2 |
| Molar Mass | 422.87 g/mol |
| Density | 1.39 g/cm³ (predicted) |
| pKa | 13.20 (predicted) |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in critical cellular pathways. The compound's mechanism may involve:
- Enzyme Inhibition : It binds to the active sites of target enzymes, disrupting their function.
- Receptor Modulation : The compound may interact with various receptors, leading to altered signaling pathways.
Biological Activities
Research indicates that compounds with a triazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazoles have demonstrated significant antibacterial and antifungal properties. For instance, compounds similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The triazole moiety is associated with anticancer properties due to its ability to interfere with cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole-containing compounds:
- Antibacterial Studies : A review highlighted that triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains of bacteria . This suggests that this compound could potentially serve as a lead compound for developing new antibiotics.
- Anticancer Activity : Research indicated that triazole derivatives could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines . This points to the potential use of this compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor heterocycles like pyridazine or triazole derivatives. Key steps include:
- Sulfanyl linkage formation : Coupling a pyridazinone intermediate with a thioacetamide group via nucleophilic substitution (e.g., using thiourea or mercaptoacetic acid derivatives) .
- Triazole ring construction : Cyclization of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Final functionalization : Introduction of the 4-chlorophenyl and pyridinyl moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Optimization : Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to achieve yields >70% .
Q. How is the molecular structure of this compound characterized?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole and pyridazine rings, with characteristic shifts for sulfanyl (δ 3.5–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 423.05 for CHClNOS) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond at ~1.78 Å) and confirms planarity of the triazolopyridazine core .
Q. What are the key physicochemical properties relevant to its biological evaluation?
- Lipophilicity : LogP values (calculated: ~3.2) suggest moderate permeability, validated via reverse-phase HPLC .
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO-based stock solutions for in vitro assays .
- Stability : Degrades <10% under ambient light over 72 hours but is sensitive to acidic hydrolysis (pH <3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Problem : Yields drop to <50% during triazole ring formation due to competing side reactions.
- Solutions :
- Catalyst screening : Use Cu(I) iodide or Pd(PPh) to accelerate cyclization .
- Solvent effects : Replace DMF with 1,4-dioxane to reduce byproduct formation .
- Temperature gradients : Stepwise heating (80°C → 120°C) improves regioselectivity .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Case study : Discrepancies in pyridinyl ring orientation between solution-state NMR and solid-state X-ray data.
- Approach :
- Dynamic NMR : Variable-temperature experiments detect conformational flexibility .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental structures to identify dominant conformers .
- Cross-validation : Use NOESY/ROESY to confirm proximity of aromatic protons in solution .
Q. What computational methods predict this compound’s interaction with biological targets?
- Docking studies :
- Target selection : Prioritize kinases (e.g., EGFR) based on triazolopyridazine’s ATP-mimetic properties .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation (ΔG < -8 kcal/mol suggests strong binding) .
- Validation : Compare with co-crystallized inhibitors (e.g., erlotinib) to assess pose reliability .
Q. How can researchers ensure specificity in evaluating its anticancer activity?
- Experimental design :
- Control compounds : Include structurally related analogs (e.g., 4-methoxyphenyl derivatives) to isolate pharmacophore effects .
- Off-target screening : Profile against >50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Mechanistic assays : Measure apoptosis (Annexin V/PI) vs. cytostasis (CFSE dilution) to distinguish modes of action .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo data?
- Issue : In vitro microsomal assays suggest high stability (t >60 min), but in vivo studies show rapid clearance (t <30 min).
- Resolution strategies :
- Protein binding : Measure plasma protein binding (e.g., >95% binding reduces free drug availability) .
- Metabolite ID : Use LC-QTOF-MS to identify hydroxylated or glucuronidated metabolites .
- Species differences : Compare human vs. rodent CYP450 isoform activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
